(25R)-16beta,26-DIHYDROXYCHOLESTEROL
Description
(25R)-16β,26-Dihydroxycholesterol is a hydroxylated derivative of cholesterol with hydroxyl groups at the C-16β and C-26 positions and a 25R stereochemical configuration. This compound is part of the broader class of oxysterols, which are oxygenated cholesterol metabolites involved in critical biological processes, including lipid metabolism, bile acid synthesis, and nuclear receptor signaling (e.g., LXR and FXR activation) . Its structural uniqueness lies in the dual hydroxylation at C-16β and C-26, distinguishing it from other oxysterols like 24S-hydroxycholesterol (24S-HC) or 27-hydroxycholesterol (27-HC, often referred to as 26-HC in 25R stereochemistry) .
Properties
Molecular Formula |
C27H46O3 |
|---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(2S,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)25-24(30)15-23-21-9-8-19-14-20(29)10-12-26(19,3)22(21)11-13-27(23,25)4/h8,17-18,20-25,28-30H,5-7,9-16H2,1-4H3/t17-,18+,20+,21-,22+,23+,24+,25+,26+,27+/m1/s1 |
InChI Key |
NUHIVWGZNPMOCV-QEGUEJOGSA-N |
Isomeric SMILES |
C[C@H](CCC[C@H](C)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)CO |
Canonical SMILES |
CC(CCCC(C)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (25R)-16beta,26-DIHYDROXYCHOLESTEROL typically involves multi-step organic reactions starting from simpler sterol precursors. One common approach is the hydroxylation of cholesterol derivatives at specific positions using reagents such as osmium tetroxide or selenium dioxide. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of (25R)-16beta,26-DIHYDROXYCHOLESTEROL may involve biotechnological methods, such as microbial fermentation, where specific enzymes catalyze the hydroxylation of cholesterol. This method is advantageous due to its specificity and environmentally friendly nature compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(25R)-16beta,26-DIHYDROXYCHOLESTEROL can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Hydrogenation of double bonds or reduction of ketones to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in the presence of solvents like ethanol.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (25R)-16beta,26-DIHYDROXYCHOLESTEROL can yield 16-keto-26-hydroxycholesterol, while reduction can produce 16beta,26-dihydroxycholestanol.
Scientific Research Applications
(25R)-16beta,26-DIHYDROXYCHOLESTEROL has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex sterols and steroids.
Biology: Studied for its role in cell membrane dynamics and signaling pathways.
Medicine: Investigated for potential therapeutic effects in treating cholesterol-related disorders and as a biomarker for certain diseases.
Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of vitamins and hormones.
Mechanism of Action
The mechanism of action of (25R)-16beta,26-DIHYDROXYCHOLESTEROL involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate the activity of enzymes involved in cholesterol metabolism and influence signaling pathways by binding to sterol-responsive elements in cell membranes. These interactions can affect cellular processes such as lipid homeostasis, inflammation, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxysterols
Table 1: Structural and Functional Comparison of Key Oxysterols
Metabolic and Functional Insights
Analytical and Clinical Relevance
Quantitative Levels in Biofluids
- 1.2 ± 0.3 ng/mL in controls) .
- Plasma Levels : 26-HC plasma levels (~10% of free cholesterol) correlate with CYP27A1 activity, while 24S-HC (~25%) reflects neuronal health .
Diagnostic Potential
- Neurodegenerative Diseases: 7α,26-diHC and 24S-HC are emerging biomarkers, but (25R)-16β,26-Dihydroxycholesterol’s diagnostic utility requires further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
